4-(2,3,6-Trifluorophenyl)cyclohexan-1-one
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Overview
Description
4-(2,3,6-Trifluorophenyl)cyclohexan-1-one is an organic compound characterized by the presence of a cyclohexanone ring substituted with a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,6-Trifluorophenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced organic synthesis techniques, including the use of specific reagents and catalysts to ensure high yield and purity. The exact industrial methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-(2,3,6-Trifluorophenyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(2,3,6-Trifluorophenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(2,3,6-Trifluorophenyl)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4,5-Trifluorophenyl)cyclohexan-1-one
- 3-(3,4-Difluorophenyl)cyclohexan-1-one
Uniqueness
4-(2,3,6-Trifluorophenyl)cyclohexan-1-one is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct properties and applications compared to similar compounds .
Properties
Molecular Formula |
C12H11F3O |
---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
4-(2,3,6-trifluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H11F3O/c13-9-5-6-10(14)12(15)11(9)7-1-3-8(16)4-2-7/h5-7H,1-4H2 |
InChI Key |
GEOUNONKSMXLBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=C(C=CC(=C2F)F)F |
Origin of Product |
United States |
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